Product packaging for 15-Hydroxyeicosatrienoic acid(Cat. No.:CAS No. 82451-61-4)

15-Hydroxyeicosatrienoic acid

Cat. No.: B1195615
CAS No.: 82451-61-4
M. Wt: 322.5 g/mol
InChI Key: FPMGOQWJNUZGTC-UHFFFAOYSA-N
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Description

Overview of Eicosanoid Biosynthesis and Nomenclature within Biological Systems

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs). wikipedia.org These lipid mediators are not typically stored within cells but are synthesized on demand from fatty acids that make up the cell and nuclear membranes. creative-proteomics.com The biosynthesis of eicosanoids is initiated by the release of these fatty acids from the membrane, followed by metabolism through various enzymatic pathways. wikipedia.orgcreative-proteomics.com

The primary pathways for eicosanoid synthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. creative-proteomics.com The COX pathway leads to the production of prostaglandins (B1171923) (PGs) and thromboxanes (TXs), the LOX pathway generates leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs), and the CYP pathway produces epoxyeicosatrienoic acids (EETs) and additional HETEs. creative-proteomics.com

The nomenclature of eicosanoids is systematic, reflecting their chemical structure. openstax.orgmicrobenotes.com It includes a letter to denote the type of ring system or functional groups (e.g., PG, TX, LT), a subscript number indicating the number of double bonds in the hydrocarbon side chains, and a letter to further specify the substitution pattern on the ring. openstax.orgmicrobenotes.com For instance, PGE₁ is a prostaglandin (B15479496) of the "E" type with one double bond. openstax.org This systematic naming is crucial for distinguishing between the numerous eicosanoids and their diverse biological functions. wikipedia.org

Contextualizing 15-HETrE as an Oxylipin Derived from Dihomo-γ-Linolenic Acid

15-Hydroxyeicosatrienoic acid (15-HETrE) is an oxylipin, a class of oxidized fatty acids, that is biosynthetically derived from dihomo-γ-linolenic acid (DGLA). nih.govnih.gov DGLA is a 20-carbon omega-6 polyunsaturated fatty acid that serves as a precursor for the synthesis of various lipid mediators. drugbank.comcaymanchem.com

The production of 15-HETrE occurs through the 15-lipoxygenase (15-LOX) pathway. nih.govelsevierpure.comresearchgate.net This enzymatic reaction introduces a hydroxyl group at the 15th carbon of DGLA, forming 15-HETrE. elsevierpure.comresearchgate.net This process is particularly active in certain tissues, such as the skin epidermis. elsevierpure.comelsevierpure.com While DGLA can also be metabolized by cyclooxygenase (COX) enzymes to produce series-1 prostaglandins like PGE₁, the 15-LOX pathway provides an alternative metabolic route leading to the formation of 15-HETrE. nih.govportlandpress.com

The generation of 15-HETrE from DGLA highlights the complexity of eicosanoid biosynthesis, where the same precursor fatty acid can be shunted down different enzymatic pathways to produce a variety of bioactive molecules with distinct physiological roles. nih.govresearchgate.net

Historical and Current Perspectives on Research into 15-HETrE's Biological Significance

Historically, research into omega-6 polyunsaturated fatty acids and their derivatives was often simplified, with a general view of them being pro-inflammatory. nih.gov However, it is now understood that this is an oversimplification, and metabolites like 15-HETrE possess more nuanced and sometimes anti-inflammatory roles. nih.govresearchgate.net Early research identified 15-HETrE as a major metabolite of DGLA, particularly in tissues like the skin, and began to explore its potential biological activities. elsevierpure.comelsevierpure.com

Current research continues to investigate the diverse biological significance of 15-HETrE. Studies have demonstrated its involvement in several physiological and pathological processes. For instance, 15-HETrE has been shown to possess anti-inflammatory and anti-proliferative effects in the skin. elsevierpure.comelsevierpure.com It has also been found to inhibit the biosynthesis of pro-inflammatory eicosanoids derived from arachidonic acid. researchgate.netnih.gov

Recent investigations have focused on the role of 15-HETrE in platelet function, where it has been shown to inhibit platelet aggregation. nih.govnih.govahajournals.org Furthermore, some studies have linked elevated levels of 15-HETrE to obesity, although its precise role in this context is still under investigation. mdpi.com The ongoing research aims to further elucidate the mechanisms of action of 15-HETrE and its potential as a modulator of inflammatory and proliferative diseases. nih.govresearchgate.netnih.gov

Interactive Data Table: Key Research Findings on 15-HETrE

Biological ContextKey FindingReference(s)
InflammationPossesses anti-inflammatory properties. nih.govresearchgate.net nih.gov, researchgate.net
Inhibits the synthesis of pro-inflammatory leukotrienes. researchgate.netnih.gov researchgate.net, nih.gov
Cell ProliferationExhibits anti-proliferative effects in the skin. elsevierpure.comelsevierpure.com elsevierpure.com, elsevierpure.com
Platelet FunctionInhibits platelet aggregation. nih.govnih.govahajournals.org nih.gov, nih.gov, ahajournals.org
Can have biphasic effects on platelet aggregation. nih.gov nih.gov
ObesityLevels are positively associated with BMI. mdpi.com mdpi.com
CancerInhibits cancer cell growth. mdpi.com mdpi.com
FibrosisPrevents lung fibrosis. mdpi.com mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B1195615 15-Hydroxyeicosatrienoic acid CAS No. 82451-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82451-61-4

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

15-hydroxyicosa-2,4,6-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h6,8,10,12,15,18-19,21H,2-5,7,9,11,13-14,16-17H2,1H3,(H,22,23)

InChI Key

FPMGOQWJNUZGTC-UHFFFAOYSA-N

SMILES

CCCCCC(CCCCCCCC=CC=CC=CC(=O)O)O

Canonical SMILES

CCCCCC(CCCCCCCC=CC=CC=CC(=O)O)O

Synonyms

15-HETrE
15-hydroxyeicosatrienoic acid

Origin of Product

United States

Biosynthetic and Metabolic Pathways of 15 Hetre

Precursor Fatty Acids in 15-HETrE Formation

The availability of specific substrate fatty acids is the foundational step in the synthesis of 15-HETrE. The primary precursor and its relationship with other major fatty acid pathways are crucial to understanding its biological production.

Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is the primary substrate for the synthesis of 15-HETrE. nih.govnih.govnih.gov DGLA is an n-6 polyunsaturated fatty acid that is not commonly found in high amounts in the diet but is produced in the body through the elongation of γ-linolenic acid (GLA). nih.govwikipedia.org GLA, in turn, is derived from the essential fatty acid linoleic acid (LA) through the action of the enzyme Δ6-desaturase. nih.govmdpi.com Once formed, GLA is rapidly elongated to DGLA. nih.govnih.gov

DGLA is situated at a critical juncture in fatty acid metabolism. nih.gov It can be further metabolized by different enzymatic pathways. One of these pathways is its conversion by 15-lipoxygenase (15-LOX) to produce 15-HETrE. nih.govresearchgate.netmdpi.com This conversion is a key step in generating anti-inflammatory mediators derived from DGLA. nih.govnih.gov

The metabolism of DGLA is closely intertwined with that of arachidonic acid (AA; 20:4n-6). nih.gov DGLA can be converted to AA by the enzyme Δ5-desaturase, although this conversion is often limited in many cell types. nih.govmdpi.com This limited activity can lead to an accumulation of DGLA, making it available for other metabolic pathways, including the synthesis of 15-HETrE. nih.gov

DGLA and AA are both substrates for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to a competitive relationship. nih.govresearchgate.net While AA is typically metabolized to pro-inflammatory eicosanoids like 2-series prostaglandins (B1171923) and 4-series leukotrienes, DGLA is converted to molecules with anti-inflammatory properties, such as 1-series prostaglandins and 15-HETrE. nih.govmdpi.comresearchgate.net The balance between the levels of DGLA and AA is a critical factor in modulating inflammatory processes. nih.gov An increase in the DGLA to AA ratio can lead to a decrease in the production of pro-inflammatory mediators derived from AA. nih.govnih.gov Specifically, 15-HETrE, the metabolite of DGLA, has been shown to inhibit the synthesis of AA-derived leukotrienes. nih.govnih.gov

Enzymatic Synthesis Mechanisms

The conversion of DGLA to 15-HETrE is not a spontaneous process; it requires the catalytic activity of specific enzymes. The 15-lipoxygenase family of enzymes plays the central role in this biosynthetic pathway.

The synthesis of 15-HETrE from DGLA is catalyzed by 15-lipoxygenase (15-LOX) enzymes. nih.govnih.govmdpi.comnih.gov There are two primary isoforms of 15-LOX in humans: 15-lipoxygenase-1 (15-LOX-1, also known as ALOX15) and 15-lipoxygenase-2 (15-LOX-2, also known as ALOX15B). biorxiv.orgnih.govnih.gov Both isoforms are capable of oxygenating polyunsaturated fatty acids. frontiersin.org

15-LOX-1 is primarily found in cells like reticulocytes, eosinophils, and macrophages. biorxiv.orgpnas.org 15-LOX-2 is predominantly expressed in epithelial tissues such as the skin, prostate, lung, and cornea. biorxiv.orgnih.govpnas.org These enzymes catalyze the insertion of molecular oxygen into the fatty acid chain. biorxiv.org In the context of DGLA metabolism, 15-LOX converts it into 15-hydroperoxyeicosatrienoic acid (15-HPETrE), which is then rapidly reduced to the more stable 15-HETrE.

Key Enzymes in the 15-HETrE Biosynthetic Pathway
EnzymeSubstrateProductPrimary Function
Δ6-desaturaseLinoleic Acid (LA)γ-Linolenic Acid (GLA)Initial desaturation step in the n-6 pathway. nih.gov
Elongaseγ-Linolenic Acid (GLA)Dihomo-γ-Linolenic Acid (DGLA)Chain elongation of GLA to form DGLA. nih.govnih.gov
Δ5-desaturaseDihomo-γ-Linolenic Acid (DGLA)Arachidonic Acid (AA)Desaturation of DGLA to AA, a rate-limiting step. nih.gov
15-Lipoxygenase (15-LOX-1, 15-LOX-2)Dihomo-γ-Linolenic Acid (DGLA)15-Hydroxyeicosatrienoic acid (15-HETrE)Catalyzes the key oxygenation step to form the precursor of 15-HETrE. nih.govmdpi.com

The 15-LOX isoforms exhibit specificity in their oxygenation of DGLA. While both 15-LOX-1 and 15-LOX-2 can use DGLA as a substrate, their efficiency and the range of substrates they act upon can differ. frontiersin.orgnih.gov 15-LOX-1 has a broader substrate specificity and can oxygenate various polyunsaturated fatty acids, including arachidonic acid and linoleic acid. nih.govresearchgate.net In contrast, 15-LOX-2 shows more stringent substrate requirements and greater regiospecificity. pnas.orgescholarship.org When acting on arachidonic acid, 15-LOX-1 produces a mixture of 15- and 12-hydroperoxyeicosatetraenoic acids (HPETEs), whereas 15-LOX-2 exclusively forms 15-HPETE. biorxiv.orgpnas.org This high specificity of 15-LOX-2 for the 15-position is a key characteristic of its enzymatic activity. The oxygenation of DGLA by these enzymes specifically occurs at the 15th carbon position, leading to the formation of 15-HETrE.

Role of 15-Lipoxygenase (15-LOX) Isoforms (15-LOX-1, 15-LOX-2)

Enzymatic Production Methodologies in Research

In research settings, this compound (15-HETrE) is primarily synthesized from its precursor, dihomo-γ-linolenic acid (DGLA), through enzymatic reactions. caymanchem.com A common and efficient method involves the use of lipoxygenase (LOX) enzymes, which are a family of dioxygenases that catalyze the specific addition of molecular oxygen to polyunsaturated fatty acids. koreascience.kr

Soybean lipoxygenase, in particular, has been extensively studied and optimized for the biotechnological production of related hydroxy fatty acids like 15-hydroxyeicosatetraenoic acid (15-HETE) from arachidonic acid. koreascience.krnih.gov This methodology is adapted for 15-HETrE production by using DGLA as the substrate. The process involves the regiospecific dioxygenation of the fatty acid to form a hydroperoxy intermediate, which is subsequently reduced to the corresponding hydroxy fatty acid. koreascience.kr

Research has focused on optimizing reaction conditions to maximize yield and purity. Key parameters that are manipulated include pH, temperature, substrate and enzyme concentrations, and the presence of organic solvents to improve substrate solubility. For the production of the related compound 15-HETE, optimal conditions were identified, achieving a high molar conversion yield. koreascience.krnih.gov These established protocols provide a robust framework for the enzymatic synthesis of 15-HETrE for research applications.

Table 1: Optimized Conditions for Enzymatic Production of 15-HETE using Soybean Lipoxygenase
ParameterOptimal Value
pH8.5
Temperature20°C
Substrate Concentration (Arachidonic Acid)9 g/L
Enzyme Concentration (Soybean Lipoxygenase)54.4 U/mL
Solvent4% Methanol
Molar Conversion Yield~99%
Productivity22.8 g L-1 h-1

Data derived from studies on 15-HETE production, which serves as a model for 15-HETrE synthesis. koreascience.krnih.gov

Involvement of Cyclooxygenase (COX) Enzymes in Related Hydroxy Fatty Acid Synthesis

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are primarily responsible for the conversion of arachidonic acid into prostaglandins. wikipedia.orggoodrx.com However, in addition to their primary function, COX enzymes can produce minor quantities of other secondary products, including monohydroxy fatty acids. acs.org

Both major isoforms, COX-1 and COX-2, can metabolize arachidonic acid to produce small amounts of 15(S)-HETE and 15(R)-HETE. acs.orgnih.gov The enzymatic source of 15-HETE can influence the specific stereoisomer (R or S) that is formed. nih.gov For instance, in human mast cells, COX-1 has been identified as the enzyme responsible for producing both 15(R)-HETE and 15(S)-HETE under physiological conditions. nih.gov Interestingly, in these cells, the 15(S) isomer is selectively metabolized further, leading to an accumulation of the 15(R) isomer. nih.gov

Potential Contributions of Cytochrome P450 Enzymes to Related Oxylipins

The cytochrome P450 (CYP) superfamily of enzymes represents a third major pathway for the metabolism of polyunsaturated fatty acids, alongside the COX and LOX pathways. nih.govmdpi.com These enzymes function as monooxygenases and can metabolize fatty acids like arachidonic acid to a variety of oxygenated products, including hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net

CYP enzymes are involved in producing a range of oxylipins, and their activity can be influenced by diet and exposure to various chemicals. nih.gov Different CYP subfamilies exhibit distinct product specificities; for example, CYP2C and CYP2J subfamilies are primarily involved in producing epoxides, while CYP4A and CYP4F subfamilies generate omega-hydroxylated products. nih.govnih.gov Some isoforms, such as CYP1B1 and members of the CYP4A and CYP2B families, may contribute to the synthesis of mid-chain HETEs, which are primarily produced via the LOX pathway. nih.gov

Given the broad substrate specificity of many CYP enzymes, it is plausible that they contribute to the metabolism of DGLA, potentially leading to the formation of 15-HETrE and other related oxylipins. nih.govmdpi.com This metabolic pathway adds another layer of complexity to the cellular production and regulation of these bioactive lipid mediators.

Intermediates in 15-HETrE Biosynthesis

15-(S)-Hydroperoxyeicosatrienoic Acid (15-(S)-HPETrE) as a Key Intermediate

The biosynthesis of 15-HETrE from DGLA by 15-lipoxygenase (15-LOX) proceeds through a critical, unstable intermediate known as 15-(S)-Hydroperoxyeicosatrienoic acid (15-(S)-HPETrE). caymanchem.com This hydroperoxide is the initial product of the dioxygenase reaction catalyzed by 15-LOX.

The formation of 15-(S)-HPETrE is analogous to the synthesis of 15-(S)-HETE from arachidonic acid, where 15-(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is the corresponding key intermediate. wikipedia.orgnih.govcaymanchem.com In cellular systems, hydroperoxy fatty acids like 15-(S)-HPETrE are extremely short-lived. wikipedia.org They are rapidly reduced to their more stable corresponding hydroxy fatty acids by the action of ubiquitous cellular peroxidases, including glutathione (B108866) peroxidases. wikipedia.org This rapid reduction step yields the final product, 15-(S)-HETrE. The transient nature of 15-(S)-HPETrE makes it a pivotal control point in the biosynthetic cascade.

Downstream Metabolism and Esterification of 15-HETrE

Incorporation into Cellular Phospholipids (B1166683)

Following its synthesis, 15-HETrE, like other hydroxy fatty acids, can be incorporated into the ester pools of cellular lipids, most notably phospholipids. nih.gov This process of esterification represents a mechanism for storing these bioactive molecules within cell membranes. Research on the closely related compound 15-HETE has shown that it is rapidly and selectively incorporated into specific phospholipid classes.

In human neutrophils, for example, exogenously supplied 15-HETE is predominantly esterified into phosphatidylinositol (PI). nih.govpnas.org This pattern is distinct from the incorporation of arachidonic acid, which is more broadly distributed among triglycerides and other phospholipids like phosphatidylcholine. nih.govpnas.org The selective incorporation suggests specific enzymatic machinery is responsible for the esterification of these hydroxy fatty acids into membrane lipids. This stored pool of 15-HETrE is not inert; upon cellular stimulation by various agonists, it can be released from the phospholipids through the action of phospholipases and become available for further metabolism or signaling functions. nih.govpnas.org

Table 2: Phospholipid Incorporation Profile in Human Neutrophils
Fatty AcidPrimary Phospholipid Class for IncorporationReference
15-HETEPhosphatidylinositol (PI) nih.govpnas.org
Arachidonic AcidTriglycerides, Phosphatidylcholine (PC) nih.gov

Further Oxidative Transformations

Following its biosynthesis, this compound (15-HETrE), also commonly referred to as 15-Hydroxyeicosatetraenoic acid (15-HETE) when derived from arachidonic acid, undergoes several further oxidative transformations, leading to a variety of biologically active metabolites. These pathways are critical in modulating the ultimate physiological and pathophysiological effects of 15-HETrE. The primary oxidative routes include oxidation by dehydrogenases, further oxygenation by lipoxygenases and cytochrome P450 enzymes, and conversion into specialized pro-resolving mediators.

One of the significant metabolic fates of 15-HETrE is its oxidation to the corresponding keto-analogue, 15-oxo-eicosatetraenoic acid (15-oxo-ETE). This conversion is primarily catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) nih.govnih.govnih.gov. This enzyme is not exclusive to prostaglandins and can act on other ω-6 hydroxy fatty acids nih.gov. The formation of 15-oxo-ETE has been observed in various cell types, including human monocytes and macrophages nih.gov. 15-oxo-ETE is an electrophilic molecule containing an α,β-unsaturated ketone, which allows it to interact with and modulate inflammatory signaling pathways nih.gov.

Cytochrome P450 (CYP) enzymes also contribute to the metabolism of 15-HETrE. For instance, enzymes such as CYP1A1, CYP1A2, CYP1B1, and CYP2S1 can metabolize 15-HETrE to 15-oxo-ETE wikipedia.org.

In addition to oxidation at the hydroxyl group, 15-HETrE can be a substrate for other lipoxygenases, leading to the formation of dihydroxy derivatives and lipoxins. For example, the sequential action of 15-lipoxygenase and 5-lipoxygenase on arachidonic acid, with 15-HETE as an intermediate, is a key pathway for the synthesis of lipoxin A4 (LXA4) and lipoxin B4 (LXB4) taylorandfrancis.com. Specifically, 15(R)-HETE can be oxygenated by 5-lipoxygenase (ALOX5) to form its 5,6-oxido derivative, which then rearranges to the 15(R) diastereomers of LXA4 (15-epi-LXA4) and LXB4 wikipedia.org.

Furthermore, 15-HETrE is a precursor for another class of inflammatory mediators known as eoxins. This pathway involves the conversion of 15-HETrE to its 14,15-epoxide derivative, eoxin A4, which is subsequently metabolized to eoxin C4, eoxin D4, and eoxin E4 wikipedia.org.

In specific tissues like the skin epidermis, 15-HETrE can be metabolized by the epidermis-type lipoxygenase 3 (eLOX3) to produce hepoxilin A3 (HxA3) and 15-oxo-ETE wikipedia.org.

Lastly, 15-HETrE can undergo β-oxidation. Studies with Caco-2 cells, a human enterocyte cell line, have shown that a significant portion of 15-HETE is metabolized through this pathway to ketone bodies, CO2, and acetate (B1210297) researchgate.net.

The various oxidative transformations of 15-HETrE are summarized in the table below, highlighting the enzymes involved and the resulting products.

Metabolic Pathway Enzyme(s) Involved Key Product(s) Reference(s)
Oxidation to Keto-analogue15-hydroxyprostaglandin dehydrogenase (15-PGDH)15-oxo-eicosatetraenoic acid (15-oxo-ETE) nih.govnih.govnih.gov
Cytochrome P450 MetabolismCYP1A1, CYP1A2, CYP1B1, CYP2S115-oxo-ETE wikipedia.org
Lipoxin Synthesis5-lipoxygenase (ALOX5)15-epi-Lipoxin A4, 15-epi-Lipoxin B4 wikipedia.orgtaylorandfrancis.com
Eoxin SynthesisNot fully elucidatedEoxin A4, C4, D4, E4 wikipedia.org
Epidermal MetabolismEpidermis-type lipoxygenase 3 (eLOX3)Hepoxilin A3, 15-oxo-ETE wikipedia.org
Beta-oxidationVarious enzymes of the β-oxidation pathwayKetone bodies, CO2, Acetate researchgate.net

Molecular and Cellular Mechanisms of 15 Hetre Action

Receptor-Mediated Signaling

15-HETrE and its analogue, 15-hydroxyeicosatetraenoic acid (15-HETE), function as signaling molecules that exert their effects by binding to and activating distinct receptor families. These include the nuclear receptor superfamily of Peroxisome Proliferator-Activated Receptors (PPARs) and the cell-surface G Protein-Coupled Receptors (GPCRs).

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that regulate the expression of genes involved in a myriad of physiological processes, including lipid metabolism, inflammation, and cellular differentiation. Unsaturated fatty acids and their metabolites are known to be natural ligands for PPARs. Research has identified 15-HETE, a compound structurally similar to 15-HETrE, as a key endogenous ligand for PPARs, exhibiting preferential activation of specific isoforms.

Studies have demonstrated that 15-HETE can function as an agonist for PPARα, although its effect is significantly weaker compared to its activation of PPARβ/δ. nih.govresearchgate.net In specific cellular contexts, this interaction has functional consequences. For instance, research on platelet inhibition has shown that 15-HETE partially mediates its effects through the activation of PPARα. researchgate.net While 15-HETE does activate PPARα, it is not considered its primary target among the PPAR isoforms. Another related compound, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a metabolite of 14,15-epoxyeicosatrienoic acid (14,15-EET), has been identified as a more potent activator of PPARα. elsevierpure.comnih.gov

Evidence suggests that 15-HETrE mediates some of its biological effects through the activation of PPARβ. Specifically, the inhibitory effect of 15-HETrE on platelets has been shown to be partly dependent on PPARβ activation. researchgate.net

More extensive research has been conducted on the closely related arachidonic acid metabolite, 15-HETE, which has been identified as a preferential agonist for PPARβ/δ. nih.govresearchgate.net Studies have shown that 15-HETE directly interacts with the ligand-binding domain of PPARβ/δ, activates its ligand-dependent activation domain (AF2), and effectively competes with synthetic agonists for binding. nih.gov This activation leads to the recruitment of coactivators, such as cAMP response element-binding protein (CREB)-binding protein, and triggers changes in chromatin-associated PPARβ/δ complexes. nih.gov Furthermore, 15-HETE has been shown to potently induce the expression of known PPAR target genes, such as Angiopoietin-like 4 (Angptl4), in a PPARβ/δ-dependent manner. nih.gov Both the 15R and 15S enantiomers of 15-HETE are similarly effective at inducing PPARβ/δ coactivator binding and subsequent transcriptional activation. nih.govresearchgate.net

Table 1: Agonistic Effects of 15-HETE on PPAR Isoforms
PPAR IsoformRelative Agonistic Potency of 15-HETEKey Research FindingsReferences
PPARβ/δHigh (Preferential Agonist)Activates AF2 domain, competes with synthetic agonists, induces target gene Angptl4. nih.govresearchgate.net
PPARαSignificantly WeakerPartially mediates 15-HETE-induced platelet inhibition. nih.govresearchgate.net
PPARγSignificantly WeakerDemonstrates weak agonistic effects compared to PPARβ/δ. nih.govresearchgate.net

The 15-lipoxygenase (15-LOX) metabolite of arachidonic acid, 15S-HETE, has been identified as a potential endogenous ligand for PPARγ. aacrjournals.orgresearchgate.net In prostate carcinoma cells, 15S-HETE activates PPARγ-dependent transcription. aacrjournals.org This suggests that in certain tissues where 15-LOX-2 is expressed, such as the benign prostate, 15S-HETE may serve as a natural activator of PPARγ. aacrjournals.orgresearchgate.net Studies investigating ischemic brain injury have also shown that 12(S)-HETE and 15(S)-HETE can activate PPARγ, leading to neuroprotective anti-inflammatory effects. nih.gov While 15-HETE demonstrates some agonistic activity towards PPARγ, this interaction is considerably less potent than its effect on PPARβ/δ. nih.govresearchgate.net

G protein-coupled receptors represent a vast and diverse family of transmembrane receptors that play crucial roles in signal transduction. ahajournals.orgnih.gov They detect molecules outside the cell and activate internal signaling pathways, ultimately leading to cellular responses. Certain eicosanoids are known to signal through specific GPCRs.

Research has identified the G protein-coupled receptor, Leukotriene B4 Receptor 2 (BLT2), as a target for 15-HETE. Specifically, 15(S)-HETE has been shown to bind to and activate the BLT2 receptor. wikipedia.org The BLT2 receptor is also activated by Leukotriene B4 (LTB4), although it is considered a low-affinity LTB4 receptor compared to BLT1. semanticscholar.org The activation of BLT2 by 15(S)-HETE may mediate some of the cell-stimulating, growth-promoting, and anti-apoptotic activities attributed to this fatty acid metabolite. wikipedia.org This interaction highlights a mechanism by which 15-lipoxygenase products can modulate cellular function via cell-surface receptor signaling, independent of their effects on nuclear receptors.

Table 2: Summary of Research Findings on Receptor-Mediated Mechanisms
SectionReceptorCompoundKey FindingReference
3.1.1.1PPARα15-HETEFunctions as a weak agonist compared to its effect on PPARβ/δ. nih.gov
3.1.1.2PPARβ15-HETrEPartially mediates platelet inhibition through receptor activation. researchgate.net
3.1.1.2PPARβ/δ15-HETEActs as a preferential and potent endogenous agonist. nih.gov
3.1.1.3PPARγ15S-HETEIdentified as a potential endogenous ligand that activates PPARγ-dependent transcription. aacrjournals.orgresearchgate.net
3.1.2.1Leukotriene B4 Receptor 2 (BLT2)15(S)-HETEBinds to and activates this G protein-coupled receptor. wikipedia.org

Modulation of G Protein-Coupled Receptors (GPCRs)

Prostacyclin Receptor (IP) and Prostaglandin (B15479496) D2 Receptor (DP) Interactions

The biological activities of 15-hydroxyeicosatrienoic acid (15-HETrE) may be mediated, in part, through its interaction with prostanoid receptors, specifically the prostacyclin receptor (IP) and the prostaglandin D2 receptor (DP). While direct binding studies of 15-HETrE to these receptors are limited, evidence from related compounds suggests potential cross-reactivity and functional consequences.

The IP receptor, a Gs-protein coupled receptor, is well-established as a mediator of vasodilation and inhibitor of platelet aggregation through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) nih.gov. A related compound, 12-hydroxy-eicosatrienoic acid (12-HETrE), has been shown to inhibit platelet aggregation in a manner that is partially dependent on the IP receptor researchgate.net. This suggests that certain hydroxyeicosatrienoic acids can interact with and signal through the IP receptor. The activation of the IP receptor by its endogenous ligand, prostacyclin (PGI2), and its analogues leads to a cascade of events initiated by the formation of cAMP nih.gov.

The DP receptor, particularly the DP2 subtype (also known as CRTH2), is a G-protein coupled receptor involved in allergic and inflammatory responses, primarily through the activation of eosinophils and other immune cells nih.govnih.govnih.gov. Prostaglandin D2 (PGD2) and its metabolites are the primary ligands for this receptor nih.gov. While direct interaction of 15-HETrE with the DP receptor has not been extensively characterized, the structural similarities among eicosanoids allow for the possibility of binding and functional modulation. For instance, the isoprostane 15R-PGD2 is a potent DP2 agonist, indicating that variations in the prostaglandin structure can still permit receptor activation nih.gov.

Intracellular Signal Transduction Pathways

The cellular effects of 15-HETrE are orchestrated through its influence on various intracellular signaling pathways. These pathways involve a complex interplay of protein kinases, second messengers, and transcription factors that ultimately dictate the cellular response.

Inhibition of Protein Kinase C Activity

While the precise inhibitory mechanism of 15-HETrE on Protein Kinase C (PKC) is not fully elucidated, studies on related lipid compounds suggest a potential mode of action. Certain ether-linked lipids have been shown to inhibit PKC by competing with diacylglycerol (DAG) or phorbol (B1677699) esters for their binding sites on the C1 domain of the enzyme, which is necessary for its activation nih.gov. Although this provides a plausible mechanism, it is important to note that the antineoplastic activity of these ether lipids did not always correlate with their PKC inhibitory effects, suggesting that other cellular targets may be involved nih.gov. Further research is needed to specifically delineate the direct inhibitory effects of 15-HETrE on various PKC isoforms and the functional consequences of this inhibition in different cell types.

Regulation of Intracellular Calcium Mobilization

15-HETrE has been demonstrated to regulate intracellular calcium (Ca2+) levels, a critical second messenger in numerous cellular processes. Specifically, 15-HETrE has been shown to inhibit Ca2+ mobilization in platelets researchgate.net. This inhibitory effect on calcium signaling is a key component of its anti-aggregatory properties.

In contrast, a closely related compound, 15-hydroxyeicosatetraenoic acid (15-HETE), has been shown to increase intracellular Ca2+ concentration in pulmonary artery smooth muscle cells researchgate.net. This increase is biphasic, involving an initial rapid release from intracellular stores, such as the endoplasmic reticulum, followed by a slower influx of extracellular Ca2+ through membrane channels researchgate.net. This highlights the nuanced and cell-type-specific effects that different hydroxyeicosanoids can have on calcium signaling. The regulation of intracellular calcium is a complex process involving various channels and pumps, and the precise mechanisms by which 15-HETrE exerts its effects on calcium homeostasis are an active area of investigation.

Attenuation of Granule Secretion

The release of pre-formed mediators from intracellular granules, a process known as degranulation, is a hallmark of various immune cells, including neutrophils and mast cells. While direct studies on the effect of 15-HETrE on granule secretion are limited, its inhibitory actions on related cellular processes suggest a potential role in attenuating this response.

Neutrophils contain various types of granules, including azurophilic (primary) granules that store potent enzymes like elastase and myeloperoxidase nih.govnih.gov. The release of these granules is a tightly regulated process that can be primed by inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) nih.gov. Given that some therapeutic strategies aim to block neutrophil degranulation to mitigate inflammation, the potential for 15-HETrE to modulate this process is of significant interest frontiersin.org.

Mast cell degranulation, often measured by the release of β-hexosaminidase, is a key event in allergic reactions nih.govnih.govresearchgate.netpubcompare.airesearchgate.net. This process is triggered by various stimuli and results in the release of histamine, proteases, and other inflammatory mediators nih.govnih.govresearchgate.netpubcompare.airesearchgate.net. The inhibitory effects of 15-HETrE on other cellular activation pathways raise the possibility that it may also attenuate mast cell granule secretion.

cAMP-PKA Dependent Signaling

The cyclic adenosine monophosphate (cAMP)-Protein Kinase A (PKA) signaling pathway is a ubiquitous and critical regulator of numerous cellular functions. The interaction of 15-HETrE with this pathway is likely linked to its effects on prostanoid receptors.

As mentioned previously, the prostacyclin (IP) receptor is a Gs-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cAMP nih.gov. This increase in intracellular cAMP leads to the activation of PKA nih.gov. A related compound, 12-HETrE, has been shown to increase cAMP formation in platelets, an effect that is dependent on the IP receptor researchgate.net. This suggests that 15-HETrE, if it interacts with the IP receptor, could similarly modulate cAMP levels and subsequently PKA activity.

PKA is a serine/threonine kinase that phosphorylates a wide range of substrate proteins, thereby regulating their activity nih.govnih.gov. The activation of PKA by cAMP is a key mechanism by which extracellular signals are transduced into intracellular responses nih.govnih.gov. In endothelial cells, the cAMP/PKA pathway is involved in the regulation of vascular permeability mdpi.com.

Nuclear Factor-κB (NF-κB) Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade that regulates the expression of a vast array of genes involved in inflammation, immunity, and cell survival. The activity of NF-κB is tightly controlled by its sequestration in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome nih.govresearchgate.net. This degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation to the nucleus nih.govnih.govresearchgate.netplos.org. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of its target genes, initiating their transcription nih.govnih.govresearchgate.netplos.org.

While direct evidence for the interaction of 15-HETrE with the NF-κB pathway is still emerging, the anti-inflammatory properties of this compound suggest a potential modulatory role. For instance, the related lipid mediator 15-HETE has been shown to be a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor known to antagonize NF-κB signaling nih.gov. Furthermore, other natural compounds have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65 mdpi.commdpi.com. Future studies are needed to determine if 15-HETrE employs similar mechanisms to modulate NF-κB activity.

Interactive Data Tables

Table 1: Effects of 15-HETrE and Related Compounds on Intracellular Signaling

Compound Target Pathway Observed Effect Cell Type
15-HETrE Calcium Mobilization Inhibition Platelets
12-HETrE IP Receptor / cAMP Partial Agonist / Increased cAMP Platelets
15-HETE Calcium Mobilization Increased Intracellular Ca2+ Pulmonary Artery Smooth Muscle Cells

Activator Protein 1 (AP-1) Modulation

This compound (15-HETrE) has been shown to modulate the activity of Activator Protein 1 (AP-1), a transcription factor that plays a crucial role in cellular processes such as proliferation and apoptosis. Research on an experimentally induced guinea pig hyperproliferative model demonstrated that the topical application of 15-HETrE reversed epidermal hyperplasia and led to an upregulation of epidermal AP-1 expression nih.gov. This modulation of AP-1 was associated with the antiproliferative effects of 15-HETrE, suggesting a mechanism that involves the regulation of gene expression controlling cell growth nih.gov.

In a different biological context, the closely related compound 15-hydroxyeicosatetraenoic acid (15-HETE) has also been implicated in AP-1 signaling. Studies on hypoxia-triggered pulmonary artery smooth muscle cell (PASMC) phenotype alteration have shown that 15-HETE is a critical metabolite. Hypoxia was found to elevate AP-1 expression in pulmonary arterials and cultured PASMCs in a time-dependent manner. The pharmacological inactivation of 15-lipoxygenase (15-LOX), the enzyme responsible for producing 15-HETE, significantly attenuated the hypoxia-elevated AP-1 expression. Furthermore, silencing AP-1 with small interference RNA abrogated the hypoxia- and 15-HETE-increased cell viability. This indicates a feedback regulation where the 15-LOX/15-HETE signaling pathway influences AP-1, which in turn is involved in the PASMC phenotype alteration.

Mitogen-Activated Protein Kinase (MAPK) Pathway Influence

While direct studies on the influence of 15-HETrE on the Mitogen-Activated Protein Kinase (MAPK) pathway are limited, research on the related compound 15-HETE provides insights into its potential role. The MAPK pathways are a series of protein kinases that transduce extracellular signals to intracellular responses, regulating a wide array of cellular processes including cell proliferation, differentiation, and apoptosis.

In the context of hypoxia-induced pulmonary arterial remodeling, 15-HETE has been shown to induce adventitia fibrosis through a p38 MAPK-dependent mechanism. This suggests that p38 MAPK is a downstream effector of 15-HETE signaling, mediating the transforming growth factor-β1 (TGF-β1)/Smad2/3 pathway, which is crucial for extracellular matrix deposition and fibroblast phenotypic alterations. Furthermore, transient knockdown of 12/15-lipoxygenase (12/15-LOX) expression in mice resulted in reduced p38 MAPK activity, providing further evidence for the role of 15-LOX metabolites in modulating this pathway nih.gov.

Enzymatic and Gene Expression Regulation

Inhibition of 5-Lipoxygenase (5-LO) Activity

The effect of 15-HETrE on 5-Lipoxygenase (5-LO) activity is an area of interest due to the role of 5-LO in the production of pro-inflammatory leukotrienes. While direct inhibitory studies on 15-HETrE are not extensively documented, research on the structurally similar compound 15-HETE offers a potential mechanism. It has been demonstrated that 15(S)-HETE suppresses the conversion of exogenous arachidonic acid into leukotriene B4 (LTB4) and 5(S)-HETE in ionophore-stimulated human polymorphonuclear leukocytes nih.gov. However, this suppression is not due to a direct inhibition of the 5-LO enzyme. Instead, 15-HETE acts as an alternative substrate for 5-LO, leading to the formation of 5(S),15(S)-dihydroxy-eicosatetraenoic acid (5,15-diHETE) nih.gov. This "switching-over" of substrate utilization effectively reduces the production of pro-inflammatory 5-LO products from arachidonic acid nih.gov. Among various hydroxypolyenoic fatty acids, 15-mono-hydroxyeicosanoids have been shown to exhibit the highest potency in suppressing the 5-lipoxygenation of arachidonic acid nih.gov.

Suppression of Cyclooxygenase-2 (COX-2) Overexpression and Prostaglandin E2 Biosynthesis

The influence of 15-HETrE on the Cyclooxygenase-2 (COX-2) pathway and the subsequent biosynthesis of Prostaglandin E2 (PGE2) appears to be context-dependent. In androgen-dependent prostatic adenocarcinoma cells, 15S-HETrE has been shown to suppress COX-2 expression and, consequently, the biosynthesis of PGE2. This finding suggests a potential anti-inflammatory and anti-tumorigenic role for 15S-HETrE in this specific cancer model.

Conversely, studies on the related compound 15(S)-HETE in human amnion fibroblasts have indicated a different role. In this context, 15(S)-HETE was found to potentiate the induction of COX-2 expression and PGE2 production by pro-inflammatory mediators such as lipopolysaccharide (LPS) and interleukin-1β (IL-1β) wikipedia.org. This suggests a pro-inflammatory feedback loop where 15(S)-HETE amplifies the inflammatory response wikipedia.org. These seemingly contradictory findings may be attributable to the differences between 15-HETrE and 15-HETE, the different cell types and tissues studied, and the specific experimental conditions.

CompoundEffect on COX-2 ExpressionEffect on PGE2 BiosynthesisCell/Tissue Context
15S-HETrE SuppressionSuppressionAndrogen-dependent prostatic adenocarcinoma cells
15(S)-HETE Potentiation (in presence of pro-inflammatory mediators)Potentiation (in presence of pro-inflammatory mediators)Human amnion fibroblasts

Influence on Peptidyl Arginine Deiminase 4 (PAD4) and Histone Citrullination

Based on a comprehensive review of the available scientific literature, there is currently no research data directly linking this compound (15-HETrE) to the modulation of Peptidyl Arginine Deiminase 4 (PAD4) activity or the process of histone citrullination. Further research is required to determine if any such relationship exists.

Transcriptional Regulation of Genes Involved in Cellular Processes

This compound (15-HETrE) exerts a significant influence on cellular functions through the modulation of gene expression. Its primary mechanism of action involves the regulation of key transcription factors, which in turn control the transcription of a wide array of genes involved in critical cellular processes such as apoptosis, cell proliferation, and survival. The following sections detail the known transcriptional regulatory effects of 15-HETrE.

Modulation of Activator Protein-1 (AP-1) Activity

Research has demonstrated that 15-HETrE can upregulate the expression of the nuclear transcription factor Activator Protein-1 (AP-1). AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families, that binds to specific DNA sequences to either activate or repress gene transcription. By influencing AP-1 activity, 15-HETrE can orchestrate changes in the expression of genes that govern cell fate.

One of the key cellular processes regulated by the 15-HETrE/AP-1 axis is apoptosis, or programmed cell death. Studies have shown that the antiproliferative effect of 15-HETrE is associated with the modulation of apoptosis-related genes. Specifically, upregulation of AP-1 by 15-HETrE is paralleled by the suppression of the anti-apoptotic protein Bcl-2 and the elevation of the pro-apoptotic protein caspase-3. This shift in the balance of pro- and anti-apoptotic gene expression contributes to the induction of apoptosis. AP-1 is known to regulate a variety of genes that control cell proliferation and survival, including cell cycle regulators like Cyclin D1 and tumor suppressors such as p53 nih.govhuji.ac.il.

Interaction with Hypoxia-Inducible Factor-1α (HIF-1α)

The precursor to 15-HETrE, 15-hydroxyeicosatetraenoic acid (15-HETE), has been shown to be involved in a positive feedback loop with Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen conditions. HIF-1α controls the expression of a broad range of genes that are crucial for angiogenesis, cell survival, and metabolism nih.govfrontiersin.org. The interplay between 15-HETE and HIF-1α suggests a role for 15-HETrE in cellular responses to hypoxic stress.

HIF-1α target genes are involved in various aspects of cell survival and angiogenesis. For instance, HIF-1α upregulates the expression of vascular endothelial growth factor (VEGF), a potent stimulator of blood vessel formation, and erythropoietin (EPO), which is involved in red blood cell production frontiersin.orgmdpi.com. By influencing HIF-1α, 15-HETE and by extension 15-HETrE, can impact these critical cellular processes.

Regulation of Other Key Genes

Beyond its effects on AP-1 and HIF-1α, 15-HETE has been found to directly influence the expression of other important genes. For example, both exogenous and endogenous 15-HETE have been shown to upregulate the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. Additionally, 15-HETE can increase the expression of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability. In the context of non-small cell lung cancer, 15-HETE has been shown to induce apoptosis and activate caspases 9 and 3 nih.gov.

The table below summarizes the key genes and proteins transcriptionally regulated by 15-HETrE and its precursor, 15-HETE, along with the associated cellular processes.

Gene/ProteinDirection of Regulation by 15-HETrE/15-HETEInvolved Transcription FactorCellular Process
AP-1 Upregulation-Gene Transcription
Bcl-2 SuppressionAP-1 (downstream)Apoptosis
Caspase-3 ElevationAP-1 (downstream)Apoptosis
Cyclin D1 ModulatedAP-1 (downstream)Cell Cycle/Proliferation
p53 ModulatedAP-1 (downstream)Cell Cycle/Apoptosis
HIF-1α Positive Feedback Loop-Cellular Response to Hypoxia
VEGF ModulatedHIF-1α (downstream)Angiogenesis
EPO ModulatedHIF-1α (downstream)Erythropoiesis
iNOS Upregulation-Inflammation/Cell Signaling
HSP90 Upregulation-Protein Folding/Cell Survival
Caspase-9 Activation-Apoptosis

Biological Roles and Physiological/pathophysiological Involvement of 15 Hetre

Modulation of Inflammatory Responses

15-Hydroxyeicosatrienoic acid (15-HETrE) is a monohydroxy fatty acid derived from dihomo-γ-linolenic acid (DGLA) that plays a significant role in the modulation of inflammatory processes. Its functions are often discussed in conjunction with the structurally similar compound 15-hydroxyeicosatetraenoic acid (15-HETE), a metabolite of arachidonic acid.

15-HETrE exhibits notable anti-inflammatory capabilities. Research has identified it as a product with the potential to counteract inflammatory responses. For instance, studies have shown that 15-lipoxygenase (15-LOX) products, including 15-HETE, can exert anti-inflammatory effects by antagonizing the actions of pro-inflammatory mediators. nih.gov These products are involved in actively limiting and resolving inflammation. nih.gov The anti-inflammatory nature of these compounds is highlighted by their ability to inhibit the effects of potent inflammatory agents like leukotriene B4 (LTB4) on polymorphonuclear cells. nih.gov

A key mechanism of 15-HETrE's anti-inflammatory action is its ability to inhibit the formation of pro-inflammatory eicosanoids. Research has demonstrated that 15-HETrE can dose-dependently inhibit the biosynthesis of LTB4, a potent chemoattractant and inflammatory mediator. nih.gov In studies using human neutrophils, the inhibition of LTB4 formation was significant, with 15-HETrE showing a high potency. nih.gov

Specifically, when neutrophils were incubated with dihomo-γ-linolenic acid (DGLA), there was a dose-dependent inhibition of LTB4 formation, which correlated with an increase in the production of 15-HETrE. nih.gov Further experiments revealed that 15-HETrE itself is a potent inhibitor of LTB4 synthesis. nih.gov The inhibitory concentration (IC50) for 15-HETrE on LTB4 formation was found to be 0.2 µM. nih.gov This is comparable to the inhibitory effect of 15-HETE, another 15-lipoxygenase product, which has an IC50 of 0.75 µM for LTB4 formation. nih.gov

Additionally, the broader family of 15-LOX products has been shown to interfere with other pro-inflammatory pathways. For example, 15-oxo-ETE, a metabolite of 15-HETE, is an inhibitor of 12-lipoxygenase, the enzyme responsible for producing the pro-inflammatory mediator 12-HETE. wikipedia.org This suggests a broader role for the 15-lipoxygenase pathway in downregulating inflammatory cascades.

Table 1: Inhibitory Effect of 15-LO Products on LTB4 Formation

CompoundIC50 (µM)
15-HETrE 0.2
15-HETE 0.75

Data sourced from in vitro studies on human neutrophils. nih.gov

15-HETrE and related compounds influence the function of various leukocytes involved in the inflammatory response.

Neutrophils: 15-HETE, a compound closely related to 15-HETrE, is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium. nih.gov It can attenuate neutrophil responsiveness to platelet-activating factor (PAF), a key signaling molecule in PMN migration. nih.gov Furthermore, 15-HETE specifically inhibits LTB4-induced chemotaxis of PMNs in vitro and in vivo skin responses. nih.gov Given that 15-HETrE also strongly inhibits LTB4 formation, it is implicated in the regulation of neutrophil activity. nih.gov

Macrophages: Macrophages are central to the inflammatory response, and their function is modulated by 15-lipoxygenase products. The enzyme 15-lipoxygenase-1 (ALOX15) is induced in macrophages by Th2 cytokines like IL-4 and IL-13. nih.gov This enzyme is crucial for generating specialized pro-resolving mediators (SPMs) that facilitate the resolution of inflammation. nih.gov In human lung macrophages, the inhibition of 15-LOX pathways leads to a downregulation in the production of chemokines, suggesting a role in inflammatory lung disorders. nih.gov

Eosinophils: Eosinophils are significant sources of 15-lipoxygenase-1 and its products. pnas.org In conditions like severe asthma with persistent airway eosinophilia, levels of 15-HETE are significantly elevated. nih.gov These levels correlate with tissue eosinophil numbers, indicating a link between the 15-LOX pathway and eosinophil-driven inflammation. nih.govnih.gov Eosinophils readily metabolize fatty acids into their 13-hydroxy derivatives, a process analogous to the formation of 15-HETrE. mdpi.com

The 15-lipoxygenase pathway can influence the production of key cytokines.

Tumor Necrosis Factor-alpha (TNF-α): Studies on human lung macrophages have shown that inhibition of the 15-LOX pathway can affect the release of TNF-α. nih.gov TNF-α is a major pro-inflammatory cytokine that can, in a dose-dependent manner, stimulate the metabolism of arachidonic acid, leading to the production of various eicosanoids, including 15-HETE. nih.govmdpi.com This creates a complex regulatory loop where 15-LOX products may modulate the production of a cytokine that, in turn, influences their own synthesis.

Regulation of Cellular Proliferation and Apoptosis

15-HETrE has demonstrated significant anti-proliferative effects. In an experimental model of docosahexaenoic acid (DHA)-induced epidermal hyperproliferation, topical application of 15-HETrE was shown to reverse this condition. nih.gov The mechanism behind this anti-proliferative action involves the modulation of nuclear transcription factors and apoptotic proteins. nih.gov

The study revealed that 15-HETrE treatment led to the suppression of the anti-apoptotic protein Bcl-2 and an elevation of the apoptotic protein caspase-3. nih.gov This shift towards a pro-apoptotic state is a key factor in its ability to control hyperproliferation. These findings suggest that 15-HETrE's anti-proliferative effect is mediated, at least in part, through the regulation of apoptosis. nih.gov

Table 2: Effect of 15-HETrE on Apoptotic Proteins in a Hyperproliferation Model

TreatmentBcl-2 Expression (Anti-apoptotic)Caspase-3 Expression (Pro-apoptotic)Outcome
DHA-induced HyperplasiaEnhancedInhibitedProliferation
15-HETrE SuppressedElevatedAnti-proliferation

This table summarizes the findings from an experimentally induced guinea pig hyperproliferative model. nih.gov

Modulation of Epidermal Hyperproliferation and Apoptosis in Experimental Models

This compound (15-HETrE) has demonstrated regulatory effects on skin cell growth and survival in preclinical research. In a guinea pig model of epidermal hyperproliferation induced by the topical application of docosahexaenoic acid (DHA), 15-HETrE was shown to counteract the proliferative effects. The DHA-induced hyperplasia was associated with a suppression of the nuclear transcription factor AP-1. nih.gov Treatment with 15-HETrE reversed this effect, leading to an upregulation of epidermal AP-1 expression. nih.gov

The anti-proliferative action of 15-HETrE appears to be linked to its ability to modulate apoptosis, a programmed cell death process crucial for tissue homeostasis. nih.govnih.gov In the DHA-induced hyperproliferative model, an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein caspase-3 were observed. nih.gov The application of 15-HETrE reversed these changes, causing a suppression of Bcl-2 and an elevation of caspase-3, thereby promoting apoptosis of keratinocytes and helping to normalize the epidermal thickness. nih.gov These findings suggest that 15-HETrE's ability to suppress epidermal hyperproliferation is mediated, at least in part, by its modulation of AP-1 and key apoptotic proteins. nih.gov

Experimental ModelInducing AgentKey Apoptotic MarkerEffect of Inducing AgentEffect of 15-HETrE Treatment
Guinea Pig EpidermisDocosahexaenoic Acid (DHA)Bcl-2 (Anti-apoptotic)Increased ExpressionSuppressed Expression
Guinea Pig EpidermisDocosahexaenoic Acid (DHA)Caspase-3 (Pro-apoptotic)Inhibited ExpressionElevated Expression

Influence on Angiogenesis

While direct studies on the influence of 15-HETrE on angiogenesis—the formation of new blood vessels—are limited, research on the closely related compound 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) provides significant insights. 15(S)-HETE has been identified as a pro-angiogenic factor in various experimental settings. nih.govnih.gov It has been shown to stimulate the proliferation and tube formation of endothelial cells, which are critical steps in the angiogenic process. nih.gov

In models of ischemic stroke, the 15-lipoxygenase (15-LO)/15-HETE pathway appears to play a positive role in angiogenesis and functional recovery. nih.gov Furthermore, 15(S)-HETE has been found to induce angiogenesis in human retinal microvascular endothelial cells. nih.gov The mechanism underlying these effects involves the activation of specific signaling pathways within the endothelial cells. nih.gov It is important to note that these findings are specific to 15(S)-HETE, and further research is required to determine if 15-HETrE possesses similar or differing effects on angiogenesis.

Induction of Endothelial Cell Apoptosis in Specific Contexts

The role of 15-lipoxygenase metabolites in endothelial cell survival is complex and context-dependent. Research has indicated that under specific pathophysiological conditions, the related compound 15-HETE can contribute to endothelial cell apoptosis. In experimental models of pulmonary arterial hypertension (PAH), elevated levels of 15-HETE have been observed. ahajournals.org

Studies have shown that an oral diet of 15-HETE is sufficient to induce pulmonary hypertension in mice, a process linked to T cell-dependent apoptosis of pulmonary arterial endothelial cells. ahajournals.org In this context, human pulmonary arterial endothelial cells cultured with 15-HETE were more susceptible to apoptosis when exposed to CD8+ T cells. ahajournals.org This suggests that in certain disease states, 15-HETE may facilitate endothelial injury by promoting an apoptotic response. ahajournals.org Whether 15-HETrE shares this property of inducing endothelial cell apoptosis remains to be elucidated.

Effects on Platelet Function

Inhibition of Platelet Aggregation Mediated by Multiple Agonists

15-HETrE has been identified as an inhibitor of platelet aggregation. Platelets are key cellular components in blood clotting, and their aggregation is a critical step in thrombus formation. nih.govresearchgate.net Research has demonstrated that 15-HETrE can attenuate platelet aggregation induced by a variety of agonists. researchgate.net

In studies using washed human platelets, 15-HETrE significantly inhibited aggregation in response to stimulation by collagen, thrombin, and adenosine (B11128) diphosphate (B83284) (ADP). researchgate.net This broad-spectrum inhibitory activity suggests that 15-HETrE interferes with common pathways in platelet activation. The 15-oxylipins derived from C20 fatty acids, including 15-HETrE, generally exhibit inhibitory effects on platelet aggregation. researchgate.net

AgonistEffect on Platelet AggregationObserved Inhibition by 15-HETrE
CollagenInduces strong platelet adhesion and activationSignificant inhibition observed
ThrombinPotent activator of platelets through PAR receptorsSignificant inhibition observed
Adenosine Diphosphate (ADP)Induces aggregation via P2Y1 and P2Y12 receptorsSignificant inhibition observed

Attenuation of Platelet Activity and Thrombosis in Experimental Models

The inhibitory effects of 15-HETrE on platelet aggregation suggest a potential role in attenuating thrombosis. By negatively regulating platelet reactivity, 15-oxylipins like 15-HETrE can reduce the propensity for clot formation. nih.gov While direct in vivo thrombosis studies specifically investigating 15-HETrE are not extensively detailed in the available literature, research on related compounds provides a strong rationale for its anti-thrombotic potential.

For instance, the 12-lipoxygenase-derived metabolite of dihomo-γ-linolenic acid, 12-HETrE, has been shown to potently inhibit thrombosis in vivo. escholarship.orgahajournals.org This suggests that monohydroxy fatty acids derived from the same precursor can have significant anti-thrombotic effects. The attenuation of platelet activity by these compounds is a key mechanism in preventing the excessive platelet accumulation that characterizes pathological thrombosis. escholarship.org

Specific Intracellular Signaling Inhibition in Platelets (e.g., αIIbβ3, PKC, Ca2+ Mobilization, Granule Secretion)

The mechanism by which 15-HETrE inhibits platelet aggregation involves the disruption of key intracellular signaling events that follow agonist stimulation. The anti-aggregatory effect of 15-HETrE is attributed to the inhibition of several critical downstream pathways.

One of the primary targets is the activation of the integrin αIIbβ3. This receptor on the platelet surface is essential for platelet aggregation as it binds to fibrinogen, linking platelets together. nih.gov 15-HETrE has been shown to inhibit the inside-out signaling that leads to αIIbβ3 activation.

Furthermore, the inhibitory action of 15-HETrE extends to other crucial signaling components:

Calcium (Ca2+) Mobilization: An increase in intracellular calcium concentration is a central event in platelet activation, triggering a cascade of downstream processes. tandfonline.com By attenuating Ca2+ mobilization, 15-HETrE dampens the platelet response.

Granule Secretion: Activated platelets release the contents of their dense and alpha granules (e.g., ADP, P-selectin), which further amplifies the activation and aggregation response. mdpi.com 15-HETrE has been found to inhibit this crucial secretion process.

Role in Vascular Biology

Vasodilatory Properties and Protective Effects on Blood Vessels

This compound (15-HETrE) has demonstrated notable vasodilatory effects in preclinical research. Studies have shown that 15-HETrE can induce the relaxation of blood vessels, suggesting a potential protective role in the vascular system. In murine models, 15-HETrE has been observed to dilate isolated aortas. This effect is thought to be mediated, at least in part, by the activation of K+ channels and prostaglandin (B15479496) D2 (DP) and prostacyclin (IP) receptors. The vasodilatory action of 15-HETrE is associated with an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a key signaling molecule in vascular smooth muscle relaxation.

Further research using intravital imaging has shown that 15-HETrE can relax ear vessels that were pre-contracted, providing in vivo evidence of its vasodilatory capacity. These findings suggest that 15-HETrE may contribute to the regulation of vascular tone and blood flow.

Research Model Observed Effect of 15-HETrE Potential Mechanism of Action
Isolated Mouse AortasDilationAttenuated by K+ channel inhibitors and DP/IP receptor antagonists
Mouse Ear VesselsRelaxation of pre-contracted vesselsIncrease in intracellular cAMP levels

Involvement in Pulmonary Vascular Remodeling and Inflammation in Animal Models

There is a significant body of research on the role of a closely related compound, 15-hydroxyeicosatetraenoic acid (15-HETE), in pulmonary vascular remodeling and inflammation, particularly in the context of hypoxia-induced pulmonary hypertension. Studies in animal models have shown that 15-HETE is involved in processes such as pulmonary artery smooth muscle cell proliferation and angiogenesis, which are key features of vascular remodeling. ahajournals.orgnih.govsci-hub.se Furthermore, 15-HETE has been implicated in the inflammatory processes within the pulmonary vasculature. ahajournals.org

However, there is a notable lack of specific research focusing solely on the direct role of this compound (15-HETrE) in pulmonary vascular remodeling and inflammation in animal models. The majority of the current literature investigates the effects of the tetra-unsaturated analog, 15-HETE. Therefore, while the findings on 15-HETE provide a framework for understanding the potential roles of 15-lipoxygenase products in pulmonary vascular biology, direct evidence for 15-HETrE's involvement in these specific pathological processes is limited.

Impact on Endothelial Dysfunction

The impact of 15-HETrE on endothelial dysfunction is an area where specific research is limited. The available scientific literature predominantly focuses on the effects of the related compound, 15-HETE, and its hydroperoxy precursor, 15-hydroperoxyeicosatetraenoic acid (15-HPETE). These studies suggest that abnormal production of 15-HETE may contribute to endothelial dysfunction, particularly in conditions like diabetes, by impairing endothelium-dependent relaxation. nih.gov Research has also explored the mechanisms of endothelial cell injury induced by 15-HPETE, implicating iron-mediated lipid peroxidation.

Direct studies investigating the specific role of 15-HETrE in the complex processes of endothelial dysfunction are not extensively covered in the current body of scientific literature. Therefore, a clear understanding of its specific impact on endothelial health and disease remains to be fully elucidated.

Influence on Nasal Congestion Vascular Functions in Research Models

Recent research has identified a direct role for 15-HETrE in the vascular functions associated with nasal congestion. In a murine model of allergic rhinitis, levels of 15-HETrE were found to be elevated. Intranasal administration of 15-HETrE in mice led to behaviors indicative of dyspnea and a decrease in nasal cavity volume, consistent with nasal congestion.

Mechanistic studies revealed that 15-HETrE induces vascular hyperpermeability and relaxation of the nasal mucosa. This vasodilatory effect in the nasal vasculature is believed to be mediated through the stimulation of prostaglandin D2 (DP) and prostacyclin (IP) receptors, which in turn activate downstream K+ channels. This cascade of events leads to the dilation of the nasal mucosal blood vessels, contributing to the symptoms of nasal congestion.

Experimental Model Key Findings Implication for Nasal Congestion
Allergic Rhinitis Model MiceIncreased levels of 15-HETrE in nasal lavage fluid.Suggests a role for 15-HETrE in the pathophysiology of allergic rhinitis.
Intranasal Administration in MiceElicited dyspnea-related behavior and decreased nasal cavity volume.Directly demonstrates the ability of 15-HETrE to induce nasal congestion.
Miles Assay and ImmunostainingCaused vascular hyperpermeability and relaxation of the nasal mucosa.Reveals the underlying vascular mechanisms of 15-HETrE-induced nasal congestion.
Isolated Mouse AortasDilation, attenuated by K+ channel inhibitors and DP/IP receptor antagonists.Elucidates the signaling pathway involved in the vasodilatory effects of 15-HETrE.

Neurobiological Significance

Neuroprotective Effects of 15-HETrE

The neuroprotective potential of various lipid mediators derived from polyunsaturated fatty acids is an active area of investigation. For instance, studies on the related compound 15(S)-HETE have suggested that it may exert neuroprotective effects in the context of cerebral ischemia by activating peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov This activation is thought to mitigate the inflammatory response following an ischemic event.

However, there is a scarcity of research that specifically investigates the neuroprotective effects of this compound (15-HETrE). While the broader class of eicosanoids is of significant interest in neurobiology, the direct role and mechanisms of 15-HETrE in protecting neuronal cells from damage or degeneration have not been extensively studied. Future research is needed to determine if 15-HETrE shares the neuroprotective properties observed in other related lipid mediators.

Role in Neuronal Pro-survival and Reparative Events Following Ischemic Brain Injury in Experimental Models

The 15-lipoxygenase (15-LOX)/15-HETE signaling pathway plays a significant role in neuroprotection and functional recovery in the later stages following an ischemic stroke, as demonstrated in mouse models. nih.gov Hypoxia, a condition of insufficient oxygen supply that occurs during a stroke, upregulates the expression of 15-LOX, which in turn catalyzes the production of 15-HETE in the brain. nih.gov This pathway has been shown to protect against ischemic brain infarction and improve neurological outcomes. nih.gov

In experimental models of focal ischemia using middle cerebral artery occlusion (MCAO), the presence of the 15-LOX/15-HETE axis is associated with a reduction in infarct volume and a progressive improvement in neurological function over time. nih.gov Mice lacking the 12/15-LOX enzyme (the murine orthologue of human 15-LOX) exhibit worse neurological deficit scores compared to wild-type mice after an ischemic event. nih.gov

Detailed Research Findings: Studies have demonstrated that the 15-LOX/15-HETE pathway promotes angiogenesis, the formation of new blood vessels, which is a critical reparative process for restoring blood flow and function to the ischemic brain. nih.gov This pro-angiogenic effect is mediated, at least in part, through the PI3K/Akt signaling pathway, which is crucial for endothelial cell survival, migration, and proliferation. nih.gov Exogenous 15-HETE has been shown to promote the proliferation and tube formation of brain microvascular endothelial cells (BMVECs) and to advance the cell cycle, effects that are blocked by inhibitors of the PI3K/Akt pathway. nih.gov These findings suggest that the 15-LOX/15-HETE axis helps create a microenvironment that activates the brain's own restorative mechanisms following ischemic injury. nih.gov

Table 1: Neurological Deficit Scores (NDS) in Mice Following Middle Cerebral Artery Occlusion (MCAO)
GroupAverage Score (Mean ± SEM)
Sham Control0
MCAO 1 day2.4 ± 0.69
MCAO 7 days2.0 ± 0.28
MCAO 14 days1.7 ± 0.67
MCAO 21 days1.3 ± 0.48
MCAO 21 days + 12/15-LOX-/-1.8 ± 0.79

Contributions to Brain Homeostasis

Brain homeostasis involves the tight regulation of the central nervous system's (CNS) internal environment to ensure stable and optimal functioning. The 15-LOX/15-HETE pathway contributes to brain homeostasis through several mechanisms, including the modulation of cerebrovascular tone, inflammation, and oxidative stress.

One key aspect of brain homeostasis is the autoregulation of cerebral blood flow (CBF), which maintains a constant blood supply despite fluctuations in systemic blood pressure. nih.govahajournals.org While the eicosanoid 20-HETE is a potent vasoconstrictor that contributes to the myogenic response of cerebral arteries, 15-HETE has been shown to act as an antagonist to 20-HETE's vasoconstrictor actions. nih.govahajournals.orgahajournals.org By opposing 20-HETE-mediated constriction, 15-HETE can influence vascular tone and help regulate blood flow, thereby contributing to the maintenance of a stable cerebral microenvironment. nih.govahajournals.org

Furthermore, the 12/15-LOX pathway is implicated in managing oxidative stress within the brain. nih.govnih.gov In neurodegenerative conditions like Alzheimer's disease, levels of 12/15-LOX and its products, including 15-HETE, are significantly elevated in affected brain regions and correlate with markers of lipid peroxidation. nih.gov This suggests that while the pathway is activated during oxidative imbalance, it also plays a role in the brain's response to oxidative stress. nih.gov Some products of this pathway, such as 15(S)-HETE, have demonstrated anti-inflammatory and neuroprotective effects in the brain, partly through the activation of the nuclear receptor PPARγ. nih.govmdpi.com Activation of PPARγ can suppress the expression of pro-inflammatory genes, thereby helping to maintain the brain's immune and inflammatory homeostasis. nih.govmdpi.com

Interplay with Other Lipid Mediators and Pathways

Relationships with Lipoxins and Specialized Pro-resolving Mediators

15-HETE is a pivotal intermediate in the biosynthesis of lipoxins (LXs), a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation. taylorandfrancis.comunich.it SPMs are a superfamily of endogenous lipid mediators, including lipoxins, resolvins, protectins, and maresins, that control the duration and magnitude of inflammation and promote tissue healing. nih.govmdpi.com

The primary pathway for lipoxin A4 (LXA4) and lipoxin B4 (LXB4) synthesis involves the sequential action of two different lipoxygenase enzymes. taylorandfrancis.comunich.it First, 15-LOX converts arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE. taylorandfrancis.com Subsequently, 5-lipoxygenase (5-LOX) in inflammatory cells like neutrophils acts on 15-HETE to form an unstable epoxide intermediate, which is then hydrolyzed to form LXA4 and LXB4. unich.itnih.gov

A distinct pathway for SPM generation is triggered by aspirin. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity. nih.govnih.gov Instead of producing prostaglandins (B1171923), the aspirin-acetylated COX-2 converts arachidonic acid to 15(R)-HETE, an epimer of the 15-LOX product. unich.it This 15(R)-HETE then serves as a substrate for 5-LOX in leukocytes, leading to the generation of 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs). unich.itnih.gov These ATLs are more resistant to metabolic inactivation and exhibit potent anti-inflammatory and pro-resolving actions. nih.gov

Table 2: Key Specialized Pro-Resolving Mediators (SPMs) Related to the 15-HETE Pathway
MediatorPrecursorKey Biosynthetic EnzymesGeneral Function
Lipoxin A4 (LXA4)15(S)-HETE15-LOX, 5-LOXAnti-inflammatory, Pro-resolving
Lipoxin B4 (LXB4)15(S)-HETE15-LOX, 5-LOXAnti-inflammatory, Pro-resolving
15-epi-Lipoxin A4 (ATL)15(R)-HETEAspirin-acetylated COX-2, 5-LOXPotent anti-inflammatory and pro-resolving actions

Interactions with Other Hydroxyeicosatrienoic Acids (HETEs)

The metabolism of arachidonic acid through lipoxygenase pathways creates a complex network of interactions between different HETE isomers. The main LOX pathways, 5-LOX, 12-LOX, and 15-LOX, produce 5-HETE, 12-HETE, and 15-HETE, respectively, each serving as a precursor to distinct families of bioactive mediators. mdpi.com The presence and concentration of one HETE can significantly influence the production and action of another.

For instance, 15-HETE can modulate the 5-LOX pathway. The introduction of 15-HETE into neutrophils shifts the metabolic output of 5-LOX away from producing pro-inflammatory leukotrienes (which are derived from 5-HETE's precursor, 5-HpETE) and towards the synthesis of anti-inflammatory lipoxins. mdpi.com This demonstrates a functional antagonism where the 15-LOX product redirects the 5-LOX pathway towards resolution rather than inflammation.

Furthermore, different HETEs can compete for or be sequentially processed by the same enzymes. For example, 12-LOX can metabolize 15(S)-HETE to form 14(R),15(S)-diHETE. mdpi.com In some contexts, HETEs exhibit overlapping or opposing biological effects. While 5-HETE, 12-HETE, and 15-HETE can all inhibit platelet phospholipase A2 activity, they can have different effects on vascular tone, with 15-HETE and 5-HETE causing pulmonary vasoconstriction, an effect not observed with 12-HETE. mdpi.comnih.gov In the brain, both 12(S)-HETE and 15(S)-HETE can exert anti-inflammatory actions, whereas in other tissues they are often considered pro-inflammatory, highlighting the context-dependent nature of their interactions. mdpi.com

Research Methodologies and Analytical Approaches for 15 Hetre Studies

In Vitro Experimental Models

In vitro models provide a controlled environment to dissect the specific molecular and cellular effects of 15-HETrE. These systems allow for the precise manipulation of experimental conditions and the detailed analysis of cellular responses, forming the foundation of our understanding of this bioactive lipid.

Cell Culture Systems

A variety of cell culture systems are employed to study the multifaceted activities of 15-HETrE across different biological contexts.

Human Polymorphonuclear Leukocytes (PMNs): These cells are crucial in the inflammatory response. Studies have shown that PMNs metabolize arachidonic acid through lipoxygenase pathways, with 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) and 15-HETE being major products pnas.org. Research has demonstrated that 15(S)-HETE can inhibit the migration of PMNs across cytokine-activated endothelium, suggesting a role in modulating inflammation . This inhibitory effect is linked to the attenuation of PMN responsiveness to platelet-activating factor (PAF) .

Rat Basophilic Leukemia (RBL) Cells: RBL cells serve as a model for mast cells and basophils in the study of allergic and inflammatory reactions pnas.orgnih.gov. These cells are utilized to investigate stimulus-secretion coupling and the release of inflammatory mediators nih.govplos.org.

Keratinocytes: These are the primary cell type in the epidermis and are central to skin barrier function and pathology. In studies using guinea pig models of epidermal hyperproliferation, 15-HETrE has been shown to suppress this condition by modulating the nuclear transcription factor AP-1 and promoting apoptosis sigmaaldrich.com.

Platelets: These anucleated blood cells are pivotal in hemostasis and thrombosis. Research using washed human platelets has demonstrated that 15-HETrE can inhibit platelet aggregation induced by various agonists such as collagen, thrombin, and ADP assaygenie.com. This anti-aggregatory effect is attributed to the inhibition of intracellular signaling pathways, including calcium mobilization and granule secretion plos.org.

Endothelial Cells: These cells line the interior surface of blood vessels and are critical in vascular homeostasis. Studies on human pulmonary arterial endothelial cells have shown that 15-HETE can make them more susceptible to apoptosis when exposed to CD8+ T cells, a mechanism implicated in pulmonary hypertension pnas.org. In the context of stroke recovery, 15-HETE has been found to promote the proliferation and tube formation of brain microvascular endothelial cells (BMVECs), suggesting a role in angiogenesis nih.gov.

Smooth Muscle Cells: Vascular smooth muscle cells (VSMCs) are key components of blood vessel walls and are involved in vascular remodeling. In rat pulmonary artery smooth muscle cells (PASMCs), 15-HETE has been shown to have anti-apoptotic effects, protecting the cells from apoptosis induced by serum deprivation tandfonline.comresearchgate.net.

Neurons: The role of 15-lipoxygenase (15-LOX) and its metabolites in the brain is an area of active investigation, particularly in the context of ischemic injury. In primary cortical neurons, 12(S)-HETE and 15(S)-HETE have been shown to activate PPARγ, a nuclear receptor with neuroprotective properties nih.gov. The cytotoxic activity of 12/15-LOX is upregulated in neurons after a stroke, contributing to neuronal cell death nih.gov.

Enzyme Activity Assays

Enzyme activity assays are fundamental for understanding the biosynthesis of 15-HETrE and the enzymes involved.

Lipoxygenase (LOX) Assays: These assays measure the activity of lipoxygenase enzymes, which are responsible for the conversion of polyunsaturated fatty acids into bioactive metabolites like 15-HETrE. The activity of 15-lipoxygenase can be evaluated using spectrophotometric methods that detect the formation of specific products nih.gov. For instance, the conversion of linoleic acid to 13-hydroperoxyoctadecadienoic acid can be monitored by the increase in absorbance at 234 nm nih.gov. Commercially available kits also provide fluorometric methods to measure LOX activity in various biological samples, where the enzyme converts a substrate to a fluorescent product sigmaaldrich.com.

Receptor Binding and Activation Assays

Identifying the receptors through which 15-HETrE exerts its effects is crucial for understanding its signaling pathways.

While a specific high-affinity receptor for 15-HETE has not been definitively identified, research indicates that it can bind to and activate other receptors, such as peroxisome proliferator-activated receptor (PPAR) nih.gov. Studies have shown that 12(S)-HETE and 15(S)-HETE can increase PPARγ protein levels, nuclear translocation, and DNA-binding activity in the context of cerebral ischemia nih.gov. High-throughput screening assays, such as those based on homogeneous time-resolved fluorescence (HTRF), are used to identify agonists for nuclear receptors like FXR and could be adapted for studying 15-HETrE interactions nih.gov.

Functional Assays

Functional assays are employed to observe the physiological or pathological consequences of 15-HETrE activity on cellular behavior.

Platelet Aggregation: This is a key functional assay to assess the impact of compounds on platelet function. Light transmission aggregometry is a standard method where the aggregation of platelets in response to agonists is measured by changes in light transmission through the platelet suspension assaygenie.com. Studies have consistently shown that 15-HETrE inhibits platelet aggregation induced by various stimuli assaygenie.com.

Cell Proliferation: Assays like the MTT assay are used to measure cell viability and proliferation. In the context of stroke, 15-HETE has been shown to promote the proliferation of brain microvascular endothelial cells nih.gov. Conversely, 15-HETrE has demonstrated anti-proliferative effects in models of epidermal hyperproliferation sigmaaldrich.com.

Apoptosis: Apoptosis, or programmed cell death, can be assessed by methods such as TUNEL assays, which detect DNA fragmentation, and Western blotting for apoptosis-related proteins like Bcl-2 and caspase-3 sigmaaldrich.comtandfonline.comresearchgate.net. 15-HETrE has been shown to induce apoptosis in hyperproliferative skin models, while 15-HETE has been found to be anti-apoptotic in pulmonary artery smooth muscle cells sigmaaldrich.comtandfonline.comresearchgate.net.

Migration: Cell migration is a critical process in development, wound healing, and disease. Studies have shown that 15(S)-HETE inhibits the migration of polymorphonuclear neutrophils across activated endothelium .

Tube Formation: This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. 15-HETE has been demonstrated to promote tube formation in brain microvascular endothelial cells in vitro nih.gov.

In Vivo Animal Models for Mechanistic Elucidation

In vivo animal models are indispensable for studying the integrated physiological and pathological roles of 15-HETrE in a whole-organism context, allowing for the investigation of complex interactions that cannot be replicated in vitro.

Mouse Models

Mice are widely used to model human diseases and to investigate the in vivo functions of specific genes and pathways.

Pulmonary Hypertension: Mouse models are used to investigate the role of 15-HETE in the pathogenesis of pulmonary arterial hypertension (PAH). Studies have shown that feeding mice a diet containing 15-HETE is sufficient to induce pulmonary hypertension pnas.orgpnas.org. These models have revealed that 15-HETE induces pulmonary hypertension through a mechanism involving T cell-dependent apoptosis of pulmonary arterial endothelial cells pnas.orgpnas.org.

Cerebral Infarction: Mouse models of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, are used to study the effects of 15-lipoxygenase and its metabolites in stroke. In these models, 12/15-lipoxygenase expression is upregulated post-stroke, and its metabolites are implicated in both neuroprotection and neuronal injury nih.govnih.govnih.gov.

Genetic Deletion Models: The use of mice with genetic deletions of specific enzymes, such as 12/15-lipoxygenase knockout mice, has been instrumental in elucidating the role of this pathway. In wound healing studies, Alox15-deficient mice exhibited a fibrotic response and impaired inflammation resolution pnas.org. In the context of stroke, 12/15-lipoxygenase knockout mice showed different outcomes in functional recovery compared to wild-type mice nih.gov.

Guinea Pig Models (e.g., Epidermal Hyperproliferation)

Guinea pig skin has served as a relevant model for studying epidermal cellular and molecular dynamics. The epidermis of guinea pigs contains an active 15-lipoxygenase pathway, which is responsible for the production of 15-hydroxy-eicosatetraenoic acid (15-HETE), a compound closely related to 15-HETrE, and 13-hydroxyoctadecadienoic acid (13-HODE) sci-hub.se.

Studies have utilized this model to investigate epidermal hyperproliferation. For instance, the topical application of n-3 polyunsaturated fatty acids on guinea pig skin has been shown to induce hyperproliferation, which is associated with alterations in the levels of 15-lipoxygenase products sci-hub.se. While the levels of 15-HETE did not significantly change in one study, the model proved effective for exploring the control mechanisms of epidermal hyperproliferation linked to essential fatty acid metabolism sci-hub.se. This model provides a valuable platform for understanding how 15-HETrE and related lipids may influence skin homeostasis and pathology.

Rat Models (e.g., Hypoxic Pulmonary Hypertension)

Rat models have been extensively used to study cardiovascular and pulmonary diseases. In the context of 15-HETrE research, rat models of hypoxic pulmonary hypertension have been particularly insightful. Hypoxia is known to induce pulmonary vasoconstriction and vascular remodeling, key features of pulmonary hypertension.

Research has demonstrated that 15-HETE, induced by hypoxia, is a significant mediator in the regulation of hypoxic pulmonary hypertension nih.gov. Studies using rat models have shown that 15-HETE mediates hypoxia-induced pulmonary vascular remodeling and stimulates angiogenesis nih.gov. These findings highlight the potential role of the 15-lipoxygenase pathway and its products, including 15-HETrE, in the pathogenesis of this serious lung disorder. The rat model of hypoxic pulmonary hypertension, therefore, remains a critical tool for investigating the mechanisms by which 15-HETrE contributes to vascular pathology.

Animal Model Application in 15-HETrE Research Key Findings
Guinea Pig Epidermal HyperproliferationDemonstrates the presence of an active 15-lipoxygenase pathway in the epidermis and its utility in studying the role of its metabolites in skin cell proliferation.
Rat Hypoxic Pulmonary HypertensionEstablishes a link between hypoxia-induced 15-HETE and the development of pulmonary vascular remodeling and angiogenesis.

Advanced Analytical Techniques for 15-HETrE Detection and Quantification

The accurate detection and quantification of 15-HETrE in biological samples are paramount for understanding its roles in health and disease. Due to its low endogenous concentrations and complex biological matrices, highly sensitive and specific analytical methods are required.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS has become the gold standard for the targeted analysis of eicosanoids, including 15-HETrE. This technique combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. The UHPLC system separates 15-HETrE from other lipids and isomers, while the mass spectrometer provides unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern.

The method typically involves a sample preparation step, such as solid-phase extraction or liquid-liquid extraction, to enrich the analyte and remove interfering substances. The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during ionization. UHPLC-MS/MS offers excellent sensitivity, often in the picogram to femtogram range, making it suitable for analyzing the low levels of 15-HETrE found in biological fluids and tissues.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of fatty acid metabolites like 15-HETrE. Prior to analysis, 15-HETrE must be derivatized to increase its volatility and thermal stability. Common derivatization procedures include esterification of the carboxylic acid group and silylation of the hydroxyl group.

The derivatized 15-HETrE is then separated on a capillary GC column and detected by a mass spectrometer. GC-MS provides high chromatographic resolution and characteristic mass spectra that can be used for identification. Similar to UHPLC-MS/MS, the use of stable isotope-labeled internal standards is essential for accurate quantification. While GC-MS is a robust and reliable technique, the requirement for derivatization can add complexity to the workflow compared to LC-MS methods.

Lipidomics Approaches in Biological Samples

Lipidomics is the large-scale study of lipids in biological systems. Untargeted and targeted lipidomics approaches, predominantly using LC-MS/MS, have been instrumental in identifying and quantifying a wide array of lipid species, including 15-HETrE, in various biological samples such as plasma, tissues, and cells.

In a typical lipidomics workflow, lipids are extracted from the biological matrix using organic solvents. The extract is then analyzed by high-resolution mass spectrometry, which provides accurate mass measurements that aid in the identification of unknown lipids. Subsequent tandem mass spectrometry experiments are used to elucidate the structure of the identified lipids. Lipidomics studies can provide a comprehensive snapshot of the lipid profile in a given biological state, enabling researchers to identify changes in 15-HETrE levels in response to stimuli or in disease states. These approaches have revealed tissue-specific lipid fingerprints and have provided valuable insights into the metabolic pathways involving 15-HETrE nih.govnih.govresearchgate.net.

Analytical Technique Principle Advantages for 15-HETrE Analysis
UHPLC-MS/MS Combines high-efficiency liquid chromatographic separation with sensitive and selective mass spectrometric detection.High sensitivity, high selectivity, no derivatization required.
GC-MS Separates volatile derivatives of analytes by gas chromatography followed by mass spectrometric detection.High chromatographic resolution, provides characteristic mass spectra for identification.
Lipidomics Large-scale analysis of lipids in biological systems, typically using LC-MS/MS.Provides a comprehensive profile of lipids, enabling the discovery of novel pathways and biomarkers.

Omics-based Research for Pathway Analysis

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biological research. Integrating these large-scale datasets provides a systems-level understanding of the complex biological pathways in which 15-HETrE is involved.

Omics-based research for pathway analysis aims to connect changes in gene expression, protein levels, and metabolite concentrations to understand the functional consequences of alterations in the 15-HETrE pathway. For example, transcriptomic analysis can identify genes that are up- or downregulated in response to 15-HETrE, providing clues about its downstream signaling targets. Proteomics can identify proteins that are post-translationally modified or whose expression is altered by 15-HETrE. Metabolomics, including lipidomics, can reveal broader changes in the metabolic network associated with fluctuations in 15-HETrE levels.

The integration of these multi-omics datasets often requires sophisticated bioinformatics tools and statistical methods to identify meaningful correlations and to construct comprehensive pathway models. This integrated approach can uncover novel regulatory networks and provide a more holistic view of the biological role of 15-HETrE in various physiological and pathological processes.

RNA Sequencing (RNA-Seq) for Gene Expression Profiling

RNA Sequencing (RNA-Seq) is a powerful high-throughput sequencing technology used to provide a comprehensive and quantitative view of the transcriptome, which is the complete set of RNA transcripts in a cell or a population of cells at a specific moment. This methodology allows researchers to identify and quantify the expression levels of thousands of genes simultaneously, offering deep insights into the molecular mechanisms underlying cellular responses to various stimuli, including bioactive lipids like 15-Hydroxyeicosatrienoic acid (15-HETrE).

The process of RNA-Seq involves isolating RNA from a biological sample, converting it to complementary DNA (cDNA), preparing a sequencing library, and then sequencing the library on a next-generation sequencing platform. The resulting sequence reads are then aligned to a reference genome or transcriptome, and the number of reads mapping to each gene is counted. This count data is then normalized to account for differences in sequencing depth and gene length, allowing for the accurate comparison of gene expression levels across different conditions. Through differential expression analysis, genes that are significantly up- or downregulated in response to a treatment, such as the introduction of 15-HETrE, can be identified.

While direct, comprehensive RNA-Seq studies detailing the global transcriptomic effects of 15-HETrE are not extensively available in the current body of literature, the technique has been applied to understand the broader pathways involving this compound. For instance, studies have utilized RNA-Seq to analyze gene expression in models where the enzyme responsible for the synthesis of a related compound, 12/15-lipoxygenase (Alox15), is genetically deleted. These studies provide a window into the types of genes and pathways that are regulated by this metabolic axis.

In the context of skin wound healing, a study using mice deficient in the Alox15 gene (Alox15-/-) performed RNA-Seq on skin tissue to identify genes whose expression is altered in the absence of 12/15-LOX activity. While these changes are not a direct result of 15-HETrE administration, they highlight the downstream genetic network influenced by the pathway that produces such lipids. The analysis revealed that in unwounded skin, the absence of Alox15 led to a significant reduction in the expression of genes related to the Peroxisome proliferator-activated receptor-gamma (PPARγ) and adiponectin signaling pathways.

Furthermore, during the wound healing process, a number of pro-inflammatory genes that were initially upregulated failed to return to their baseline levels in the Alox15-/- mice, suggesting a role for the pathway's lipid products in the resolution of inflammation pnas.org.

Table 1: Differentially Expressed Genes in Unwounded Skin of Alox15-/- Mice Compared to Wild-Type

Gene SymbolFull Gene NameFunctionExpression Change in Alox15-/-
PpargPeroxisome proliferator activated receptor gammaTranscription factor, key regulator of adipogenesis and inflammationReduced
AdipoqAdiponectin, C1Q and collagen domain containingAdipokine with anti-inflammatory and insulin-sensitizing effectsReduced
Cd36CD36 moleculeScavenger receptor involved in fatty acid uptake and inflammationReduced
Fabp4Fatty acid binding protein 4Carrier protein for fatty acidsReduced

This table is based on RNA-Seq data from unwounded skin tissue in Alox15 deficient mice, indicating a baseline alteration in gene expression related to lipid metabolism and inflammation. pnas.org

Table 2: Pro-inflammatory Genes with Dysregulated Expression During Wound Healing in Alox15-/- Mice

Gene SymbolFull Gene NameFunctionObservation During Healing in Alox15-/-
Il6Interleukin 6Pro-inflammatory cytokineFailed to revert to baseline
Il1bInterleukin 1 betaPro-inflammatory cytokineFailed to revert to baseline
Ccl4C-C motif chemokine ligand 4Chemokine involved in immune cell recruitmentFailed to revert to baseline
Cd14CD14 moleculeCo-receptor for bacterial lipopolysaccharideFailed to revert to baseline
Cd274CD274 molecule (PD-L1)Immune checkpoint proteinFailed to revert to baseline
Clec4dC-type lectin domain family 4 member dPattern recognition receptorFailed to revert to baseline
Clec4eC-type lectin domain family 4 member ePattern recognition receptorFailed to revert to baseline
Csf3Colony stimulating factor 3Stimulates the production of granulocytesFailed to revert to baseline
Cxcl2C-X-C motif chemokine ligand 2Chemokine involved in neutrophil recruitmentFailed to revert to baseline

This table highlights genes that, following an initial inflammatory response to wounding, did not return to baseline expression levels in mice lacking the Alox15 enzyme, suggesting a role for its products in resolving inflammation. pnas.org

While these findings are from a genetic knockout model, they underscore the utility of RNA-Seq in uncovering the complex gene regulatory networks influenced by specific metabolic pathways. A targeted RNA-Seq analysis of cells or tissues directly treated with 15-HETrE would be invaluable for elucidating its precise molecular functions and identifying its primary downstream gene targets. Such studies would provide a global, unbiased profile of the transcriptomic changes induced by 15-HETrE, moving beyond the analysis of single-gene expression. For instance, studies have shown that 15-HETrE can modulate the expression of individual genes such as the anti-apoptotic protein Bcl-2 and the apoptotic protein caspase-3, as well as the transcription factor AP-1, in models of epidermal hyperproliferation nih.gov. A comprehensive RNA-Seq approach would build upon these findings to create a complete map of 15-HETrE-regulated gene networks.

Future Directions in 15 Hetre Research

Elucidating Undiscovered Signaling Pathways and Molecular Targets of 15-HETrE

While some molecular targets of 15-HETrE and related 15-hydroxy fatty acids have been identified, a complete picture of their signaling networks is far from complete. A primary future objective is the identification and characterization of specific receptors and downstream signaling cascades that are uniquely modulated by 15-HETrE.

Current research indicates that related compounds, such as 15-hydroxyeicosatetraenoic acid (15-HETE), can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARβ/δ. nih.gov Both 15(R)-HETE and 15(S)-HETE enantiomers have been shown to be similarly potent in activating PPARβ/δ. nih.gov Given the structural similarity, a key area of investigation will be to determine if 15-HETrE also signals through PPARs and to identify which isoforms (α, β/δ, or γ) it preferentially targets.

Beyond nuclear receptors, research should focus on identifying potential G protein-coupled receptors (GPCRs) that may be activated by 15-HETrE. Although specific high-affinity receptors for 15-HETE have been suggested in mast/basophil cells, their molecular identity remains unknown. portlandpress.com Future studies should employ modern receptor screening technologies to de-orphanize GPCRs that respond to physiological concentrations of 15-HETrE.

Furthermore, existing studies have shown that 15-HETrE can modulate the expression of nuclear transcription factor AP-1 and apoptosis-related proteins like Bcl-2 and caspase-3 in skin models. nih.gov A crucial next step is to delineate the precise upstream signaling events that connect 15-HETrE exposure to the regulation of these key cellular factors. This involves investigating potential kinase cascades, second messenger systems, and other signaling intermediates that are activated or inhibited by 15-HETrE.

Table 1: Known and Potential Molecular Targets for 15-HETrE and Related Compounds

Target ClassSpecific TargetObserved Effect of Related Compounds (e.g., 15-HETE)Future Research Direction for 15-HETrE
Nuclear ReceptorsPPARs (Peroxisome Proliferator-Activated Receptors)Agonism, particularly at PPARβ/δ. nih.govDetermine binding affinity and activation specificity for PPARα, β/δ, and γ.
Membrane ReceptorsG Protein-Coupled Receptors (GPCRs)Putative low-affinity receptors identified in mast cells. portlandpress.comIdentify and characterize specific GPCR(s) for 15-HETrE.
Transcription FactorsAP-115-HETrE upregulates AP-1 expression in skin. nih.govElucidate the signaling pathway from receptor to AP-1 modulation.
Apoptotic ProteinsBcl-2, Caspase-315-HETrE suppresses Bcl-2 and elevates caspase-3. nih.govInvestigate the direct or indirect mechanisms of this regulation.

Investigating Tissue-Specific and Cell-Specific Roles of 15-HETrE Biosynthesis and Action

The biological impact of 15-HETrE is likely highly dependent on the context of its production and action. The enzymes responsible for its synthesis, particularly 15-lipoxygenase-2 (15-LOX-2), exhibit distinct tissue distribution patterns. nih.gov Future research must focus on mapping the specific cell types within various tissues that are primary producers of 15-HETrE and identifying the unique roles it plays in those local environments.

For instance, 15-LOX enzymes are expressed in the skin, lung, prostate, and cornea. pnas.org In the skin, 15-HETrE has been shown to suppress epidermal hyperproliferation. nih.gov In prostate cancer cells, 15(S)-HETrE demonstrated potent inhibitory effects on cell growth and arachidonic acid metabolism. nih.gov A critical area for future investigation is to move beyond cell culture models to in vivo studies that can confirm these effects and elucidate the cell-specific mechanisms. This includes identifying whether 15-HETrE is produced by epithelial cells, resident immune cells (like macrophages or eosinophils), or fibroblasts, and how it acts upon these same cells (autocrine signaling) or adjacent cells (paracrine signaling).

Understanding the regulation of 15-HETrE biosynthesis is also paramount. Research should aim to identify the specific stimuli (e.g., cytokines, growth factors, cellular stress) that lead to the upregulation of 15-LOX activity and the subsequent release of DGLA from membrane phospholipids (B1166683) for conversion to 15-HETrE in different cell types. This will provide crucial insights into the physiological and pathological conditions under which 15-HETrE exerts its effects.

Exploring the Complex Interactions of 15-HETrE with Other Endogenous Lipid Mediators

15-HETrE does not function in isolation. It is part of a complex and interconnected network of lipid mediators derived from various polyunsaturated fatty acids (PUFAs). The enzymes involved in its synthesis and metabolism, such as lipoxygenases and cyclooxygenases (COX), also produce a wide array of other bioactive molecules like prostaglandins (B1171923), leukotrienes, and other hydroxyeicosanoids. nih.govnih.gov A major challenge for future research is to unravel the intricate crosstalk between the 15-HETrE pathway and these other signaling lipids.

For example, 15-HETE, a structurally similar lipid, has been shown to specifically inhibit the pro-inflammatory effects of Leukotriene B4 (LTB4) in the skin. nih.gov It is plausible that 15-HETrE has similar regulatory roles, potentially acting as a counter-regulatory signal to dampen inflammation driven by 5-LOX products. 15(S)-HETrE is known to be an inhibitor of 5-LO in human polymorphonuclear leukocytes. caymanchem.com Future studies should investigate how 15-HETrE modulates the biosynthesis and signaling of prostaglandins and leukotrienes, which could reveal novel anti-inflammatory or pro-resolving functions.

Furthermore, the endocannabinoid system, which utilizes lipid-derived signaling molecules like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), presents another layer of potential interaction. nih.gov Given that some eicosanoids can interact with cannabinoid receptors or their metabolic pathways, exploring the potential interplay between 15-HETrE and the endocannabinoid system could open new avenues for understanding its role in neuromodulation, pain, and inflammation. portlandpress.com

Developing Novel Research Tools and Methodologies for 15-HETrE Pathway Studies

Progress in understanding the specific roles of 15-HETrE is contingent upon the development of more sophisticated research tools. A key priority is the creation of highly specific and sensitive analytical methods for its detection and quantification in complex biological samples. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard for lipid mediator analysis, future efforts should focus on improving detection limits and developing methods for spatial lipidomics to visualize the distribution of 15-HETrE within tissues. nih.gov

The development of novel molecular probes and biosensors will be transformative. Specific antibodies that can distinguish 15-HETrE from other closely related lipids would enable advanced imaging techniques and immunoassays. Genetically encoded biosensors that report on the real-time production of 15-HETrE or the activation of its specific receptors in living cells would provide unprecedented insight into its signaling dynamics.

Additionally, creating more refined pharmacological tools is essential. This includes the synthesis of:

Potent and selective inhibitors for the enzymes that synthesize 15-HETrE (e.g., 15-LOX-2).

Specific receptor antagonists to block 15-HETrE signaling pathways once its receptors are identified.

Stable, non-metabolizable agonists to probe the function of its receptors without the complication of metabolic conversion.

These tools will be indispensable for dissecting the 15-HETrE pathway with high precision in both in vitro and in vivo models.

Understanding the Stereochemical Importance of 15-HETrE and Related Compounds in Biological Systems

Lipoxygenase enzymes typically produce stereospecific products, meaning they generate one enantiomer (the S- or R-form) preferentially. For instance, 15-LOX enzymes primarily produce the 15(S) enantiomer of hydroxy fatty acids. nih.gov However, non-enzymatic auto-oxidation or the action of other enzymes like certain cytochrome P450s can produce racemic mixtures or the opposite 15(R) enantiomer. wikipedia.org

A critical direction for future research is to determine the distinct biological activities of the 15(S)-HETrE and 15(R)-HETrE enantiomers. While studies on 15-HETE have shown that both the 15(S) and 15(R) forms can activate PPARβ/δ, it is common for stereoisomers of lipid mediators to have vastly different potencies and even opposing biological effects. nih.gov

To address this, future work must involve the stereospecific synthesis of both 15(S)-HETrE and 15(R)-HETrE. These pure enantiomers can then be tested in a range of biological assays to compare their:

Binding affinity for receptors.

Potency in activating signaling pathways.

Efficacy in cellular and animal models.

This line of investigation is crucial for understanding the true nature of 15-HETrE signaling, as the biological outcome may depend on the specific enantiomer present or the ratio between the two.

Comprehensive Characterization of 15-HETrE's Role in Specific Physiological Homeostasis Mechanisms and Pathophysiological Processes in Pre-clinical Models

While initial studies have provided glimpses into the function of 15-HETrE in skin and cancer cells, a comprehensive understanding requires its evaluation in a broader range of preclinical animal models. nih.govnih.gov Future research should systematically investigate the role of 15-HETrE in physiological processes such as inflammation resolution, wound healing, and tissue remodeling, as well as in various pathologies.

Given the anti-proliferative effects observed in skin, models of hyperproliferative skin diseases like psoriasis are of high interest. nih.gov The role of the related 12/15-lipoxygenase pathway has been implicated in orchestrating the resolution of skin inflammation and wound healing, suggesting that 15-HETrE could be a key mediator in these processes. pnas.orgnih.gov

In the context of cancer, the potent growth-inhibitory effects of 15(S)-HETrE on prostate cancer cells warrant further investigation in orthotopic and transgenic animal models of prostate cancer. nih.gov This research should aim to determine if endogenous 15-HETrE acts as a tumor suppressor and whether its pathway can be targeted for therapeutic benefit.

Furthermore, the 12/15-LOX pathway has been implicated in a variety of other conditions, including arthritis, atherosclerosis, and metabolic diseases. frontiersin.orgnih.gov Preclinical studies using genetic knockout models (e.g., Alox15-deficient mice) combined with lipidomic analysis and administration of exogenous 15-HETrE will be essential to define its specific contribution to the pathogenesis and potential resolution of these complex diseases.

Q & A

Q. Table 1. Key Techniques for 15-HETrE Research

TechniqueApplicationKey ParametersReferences
LC-MS/MSQuantification in biological samplesLOD: 0.5 nM; CV: 10%
Neutrophil AssaysLTB4 inhibition studiesIC₅₀ range: 1–10 µM
Nanodisc SystemsMembrane-dependent enzyme activityPhospholipid composition: 30% DGLA

Q. Table 2. Common Pitfalls in 15-HETrE Studies

PitfallSolutionReferences
Cross-reactivity in ELISAValidate with structurally similar analogs
Enzyme instabilityUse fresh aliquots with protease inhibitors
Inconsistent IC₅₀ reportingStandardize substrate concentrations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.